molecular formula C32H34N2O B14256471 (2S,5R)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one CAS No. 220887-37-6

(2S,5R)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one

Katalognummer: B14256471
CAS-Nummer: 220887-37-6
Molekulargewicht: 462.6 g/mol
InChI-Schlüssel: UFOVHIRHDJTQPV-JSOSNVBQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,5R)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the use of L-glutamic acid as the starting material. The process includes esterification, intramolecular condensation, and chiral resolution to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. Techniques such as green chemistry principles and the use of environmentally friendly solvents and reagents are often employed .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,5R)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

Wirkmechanismus

The mechanism of action of (2S,5R)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It can modulate various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (2S,5R)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one apart is its unique combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its ability to act as a chiral ligand and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research .

Eigenschaften

CAS-Nummer

220887-37-6

Molekularformel

C32H34N2O

Molekulargewicht

462.6 g/mol

IUPAC-Name

(2S,5R)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one

InChI

InChI=1S/C32H34N2O/c33-30(21-26-13-5-1-6-14-26)23-32(35)31(22-27-15-7-2-8-16-27)34(24-28-17-9-3-10-18-28)25-29-19-11-4-12-20-29/h1-20,30-31H,21-25,33H2/t30-,31+/m1/s1

InChI-Schlüssel

UFOVHIRHDJTQPV-JSOSNVBQSA-N

Isomerische SMILES

C1=CC=C(C=C1)C[C@H](CC(=O)[C@H](CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)N

Kanonische SMILES

C1=CC=C(C=C1)CC(CC(=O)C(CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.